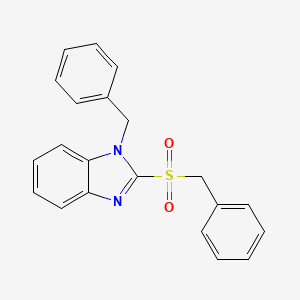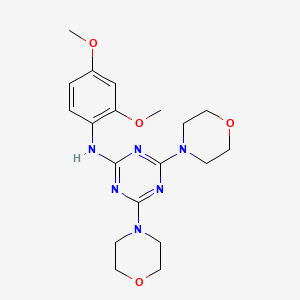
1-benzyl-2-benzylsulfonylbenzimidazole
Descripción general
Descripción
1-benzyl-2-benzylsulfonylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-benzylsulfonylbenzimidazole typically involves the condensation of o-phenylenediamine with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-2-benzylsulfonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl derivatives.
Substitution: The benzyl and benzylsulfonyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
1-benzyl-2-benzylsulfonylbenzimidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-benzylsulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its insect growth-regulating activity is thought to involve disruption of the endocrine system, affecting hormones like juvenile hormone and ecdysone . In cancer cells, it may inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell growth and survival .
Comparación Con Compuestos Similares
1-benzyl-2-benzylsulfonylbenzimidazole can be compared with other benzimidazole derivatives such as:
1-benzyl-2-phenylbenzimidazole: Similar structure but lacks the sulfonyl group, leading to different chemical and biological properties.
2-phenylbenzimidazole: Lacks both benzyl and benzylsulfonyl groups, resulting in distinct reactivity and applications.
1-benzyl-2-methylbenzimidazole: Contains a methyl group instead of a benzylsulfonyl group, showing different biological activities.
The uniqueness of this compound lies in its combination of benzyl and benzylsulfonyl groups, which confer specific chemical reactivity and biological activity not observed in other benzimidazole derivatives.
Propiedades
IUPAC Name |
1-benzyl-2-benzylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-26(25,16-18-11-5-2-6-12-18)21-22-19-13-7-8-14-20(19)23(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUTOKAKJTPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571360.png)
![N-(4-acetylphenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571368.png)
![Azepan-1-yl[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B3571369.png)
![5-(4-nitrophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571380.png)
![5-(3,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571400.png)
![(5Z)-1-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3571401.png)
![5-[(4-Methoxy-3-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3571408.png)
![1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B3571417.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B3571426.png)
![Methyl 4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B3571443.png)
![N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3571446.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide](/img/structure/B3571452.png)

